N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC13752242
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19N |
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Molecular Weight | 201.31 g/mol |
IUPAC Name | N-(1-phenylethyl)-N-prop-2-enylprop-2-en-1-amine |
Standard InChI | InChI=1S/C14H19N/c1-4-11-15(12-5-2)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3 |
Standard InChI Key | ZUKMOCSJPVKFBQ-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)N(CC=C)CC=C |
Canonical SMILES | CC(C1=CC=CC=C1)N(CC=C)CC=C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine consists of a 1-phenylethyl group bonded to a nitrogen atom, which is further substituted with an allyl (prop-2-en-1-yl) group. The compound’s IUPAC name reflects this connectivity: N-(1-phenylethyl)-2-propen-1-amine. The presence of a chiral center at the phenylethyl carbon (C1) introduces stereochemical variability, though commercial samples often exist as racemic mixtures unless specified .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅N | |
Average Mass | 161.25 g/mol | |
Monoisotopic Mass | 161.1204 Da | |
Stereocenters | 1 (racemic unless resolved) | |
SMILES Notation | C=CCNCC(C1=CC=CC=C1)C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. ¹H NMR (CDCl₃, 400 MHz) reveals characteristic signals:
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δ 7.24–7.30 ppm (m, 5H): Aromatic protons of the phenyl group.
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δ 5.80–5.95 ppm (ddt, 1H): Allylic protons (CH₂=CH–CH₂–N).
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δ 3.20–3.50 ppm (m, 2H): Methylene protons adjacent to the nitrogen .
¹³C NMR data corroborate the connectivity, with distinct peaks for the aromatic carbons (δ 125–140 ppm), allylic carbons (δ 115–120 ppm), and the nitrogen-bound methylene group (δ 45–55 ppm) .
Synthetic Routes and Optimization
Imine Formation and Hydrosilylation
A widely reported synthesis involves the condensation of allylamine with benzaldehyde derivatives followed by catalytic hydrosilylation. For example:
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Imine Formation: Benzaldehyde reacts with allylamine in dichloromethane or diethyl ether over molecular sieves to yield N-allyl-1-phenylmethanimine .
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Hydrosilylation: The imine intermediate undergoes palladium-catalyzed hydrosilylation with phenylsilane (PhSiH₃) at 60–80°C, producing the target amine in >90% yield .
Table 2: Catalytic Hydrosilylation Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | [(3IP)Pd(allyl)]OTf (5 mol%) | |
Solvent | CDCl₃ | |
Temperature | 60–80°C | |
Reaction Time | 2–4 hours | |
Yield | 84–92% |
Alternative Pathways
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Reductive Amination: Reacting 1-phenylethylamine with allyl bromide in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions .
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Grignard Addition: Addition of allylmagnesium bromide to N-(1-phenylethyl)imines, though this method suffers from lower stereoselectivity .
Physicochemical Properties and Reactivity
Physical State and Solubility
The compound is typically a colorless to pale yellow liquid at room temperature. Its solubility profile includes:
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Miscible with chloroform, dichloromethane, and diethyl ether.
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Partially soluble in water (<1 g/L at 25°C) due to the hydrophobic phenyl group .
Thermal Stability
Differential scanning calorimetry (DSC) indicates a decomposition onset temperature of 210°C, with exothermic degradation pathways forming aromatic amines and unsaturated hydrocarbons .
Chemical Reactivity
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Nucleophilic Substitution: The allyl group participates in Michael additions with α,β-unsaturated carbonyl compounds.
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Oxidation: Exposure to peroxides (e.g., H₂O₂) oxidizes the allyl moiety to an epoxide .
Applications in Pharmaceutical and Material Science
Polymer Chemistry
The allyl group enables radical polymerization with initiators like azobisisobutyronitrile (AIBN), yielding cross-linked polyamines for ion-exchange resins .
Recent Advances and Future Directions
Asymmetric Synthesis
Recent efforts focus on enantioselective hydrosilylation using chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes), achieving enantiomeric excess (ee) >85% .
Computational Modeling
Density functional theory (DFT) studies predict strong binding affinity (ΔG = −9.2 kcal/mol) for the (R)-enantiomer at the σ-1 receptor, suggesting neuropharmacological applications .
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